molecular formula C7H13FN2 B1651309 (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine CAS No. 1257294-15-7

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine

Cat. No.: B1651309
CAS No.: 1257294-15-7
M. Wt: 144.19
InChI Key: YFIAGLYBZPKKMO-ZCFIWIBFSA-N
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Description

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine: is a chiral compound featuring a four-membered azetidine ring and a five-membered pyrrolidine ring with a fluorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving suitable precursors such as amino acids or amino alcohols.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine: has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The azetidine and pyrrolidine rings contribute to the compound’s conformational rigidity, which can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(azetidin-3-yl)-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of fluorine.

    (3R)-1-(azetidin-3-yl)-3-bromopyrrolidine: Similar structure but with a bromine atom instead of fluorine.

    (3R)-1-(azetidin-3-yl)-3-iodopyrrolidine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

  • The presence of the fluorine atom in (3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine can significantly influence its chemical and biological properties, such as increased metabolic stability and enhanced binding interactions compared to its halogenated analogs.

Properties

IUPAC Name

(3R)-1-(azetidin-3-yl)-3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2/c8-6-1-2-10(5-6)7-3-9-4-7/h6-7,9H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIAGLYBZPKKMO-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1F)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901272255
Record name (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257294-15-7
Record name (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257294-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-1-(3-Azetidinyl)-3-fluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901272255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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